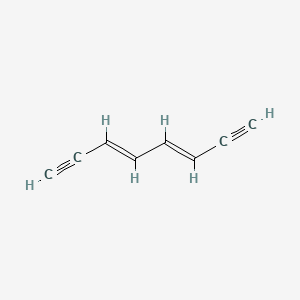

(E),(E)-Octa-3,5,7-triene-1-yne

Description

(E,E)-Octa-3,5,7-triene-1-yne is a conjugated polyunsaturated hydrocarbon featuring alternating triple and double bonds in an E,Z-configured system. Its structure (C₈H₈) combines high electron delocalization with geometric rigidity, making it a subject of interest in materials science and organic chemistry for applications in conductive polymers and photochemical reactivity.

Properties

CAS No. |

53477-04-6 |

|---|---|

Molecular Formula |

C8H6 |

Molecular Weight |

102.13 g/mol |

IUPAC Name |

(3E,5E)-octa-3,5-dien-1,7-diyne |

InChI |

InChI=1S/C8H6/c1-3-5-7-8-6-4-2/h1-2,5-8H/b7-5+,8-6+ |

InChI Key |

ZFZDQOLMOIFFRX-KQQUZDAGSA-N |

Isomeric SMILES |

C#C/C=C/C=C/C#C |

Canonical SMILES |

C#CC=CC=CC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E),(E)-Octa-3,5,7-triene-1-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of terminal alkynes with alkenes using palladium-catalyzed cross-coupling reactions. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of (E),(E)-Octa-3,5,7-triene-1-yne may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: (E),(E)-Octa-3,5,7-triene-1-yne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.

Substitution: Halogenation reactions using halogens like bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

Substitution: Bromine or chlorine in an organic solvent like dichloromethane.

Major Products:

Oxidation: Diketones or carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(E),(E)-Octa-3,5,7-triene-1-yne has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (E),(E)-Octa-3,5,7-triene-1-yne involves its interaction with various molecular targets. The compound’s alternating double and triple bonds allow it to participate in electron transfer reactions, making it a potential candidate for redox-active applications. Its reactivity with biological molecules can lead to the formation of reactive intermediates that may exert biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron Delocalization: (E,E)-Octa-3,5,7-triene-1-yne’s conjugated system enables unique electronic properties absent in monoterpenes like 3-carene or α-terpinene, which lack triple bonds .

- Functional Utility : Unlike (E)-3-hexenyl acetate (used in flavoring) or p-cymene (solvent applications), the triene-yne’s instability limits its practical use outside specialized research.

2.2 Stability and Reactivity

Data from the evidence highlights stability trends:

- Volatility : 3-Carene (1.82±0.09 volatility index) and α-terpinene (5.87±0.38) are more volatile than (E,E)-Octa-3,5,7-triene-1-yne, which likely decomposes before volatilization .

- Oxidative Sensitivity : α-Terpinene’s rapid oxidation (similar to the triene-yne) contrasts with menthene (C₁₀H₁₈, 0.23±0.03 oxidation rate), which is more stable due to its saturated structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.